molecular formula C8H7BrFN3 B13904777 6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine

6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine

Cat. No.: B13904777
M. Wt: 244.06 g/mol
InChI Key: GCTMOLSWAYUUMA-UHFFFAOYSA-N
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Description

6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine typically involves the functionalization of the imidazo[4,5-c]pyridine core. One common method is the reaction of 3-ethyl-4-fluoroimidazo[4,5-c]pyridine with bromine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

Major Products Formed

    Substitution: Formation of 6-amino-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of 3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine.

Scientific Research Applications

6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3H-imidazo[4,5-b]pyridine
  • 3-Ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine
  • 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

Uniqueness

6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine is unique due to the combination of bromine, ethyl, and fluorine substituents, which enhance its chemical reactivity and potential biological activity. This combination of substituents is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C8H7BrFN3

Molecular Weight

244.06 g/mol

IUPAC Name

6-bromo-3-ethyl-4-fluoroimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H7BrFN3/c1-2-13-4-11-5-3-6(9)12-8(10)7(5)13/h3-4H,2H2,1H3

InChI Key

GCTMOLSWAYUUMA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=CC(=NC(=C21)F)Br

Origin of Product

United States

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